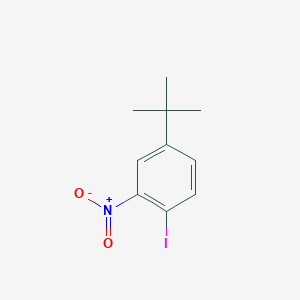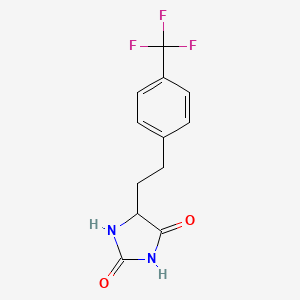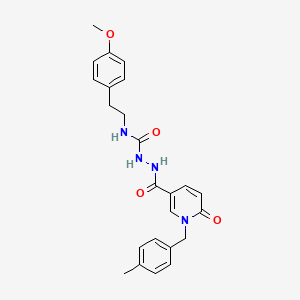
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Research has shown that compounds incorporating furan and thiazole moieties, similar to "4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide," have been synthesized and evaluated for their biological activities. Patel et al. (2015) synthesized novel heterocyclic compounds by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives, studying their antibacterial and antifungal properties (Patel, Patel, & Shah, 2015).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, providing a foundational understanding of chemical reactions that could potentially apply to the synthesis or modification of "this compound" (Aleksandrov & El’chaninov, 2017).
Adenosine Receptor Selectivity
A study by Inamdar et al. (2013) explored the selectivity derived from a novel series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides towards adenosine receptors, highlighting the potential of thiazole and furan derivatives in developing selective ligands for adenosine receptors (Inamdar et al., 2013).
Donor-Acceptor Approach in Polymer Chemistry
İçli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole based polymers using a donor-acceptor approach, demonstrating the utility of furan derivatives in creating polymers with unique electrochemical and optical properties (İçli-Özkut et al., 2013).
Antiplasmodial and Anticancer Activities
Several studies have explored the synthesis of compounds with furan and thiazole components, evaluating their potential antiplasmodial and anticancer activities. Hermann et al. (2021) synthesized N-acylated furazan-3-amine derivatives showing activity against Plasmodium falciparum strains, indicative of the potential for compounds within this class to possess significant biological activities (Hermann et al., 2021).
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-19(11-13-3-2-9-23-13)25(21,22)14-6-4-12(5-7-14)15(20)18-16-17-8-10-24-16/h2-10H,11H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOTYQHBQDRPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2523683.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2523685.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea](/img/structure/B2523686.png)

![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)
![4-[1-[2-(4-Methoxy-2-methylphenyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2523690.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2523691.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)





